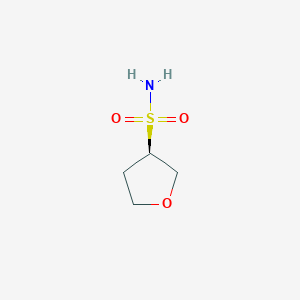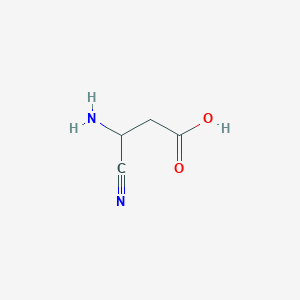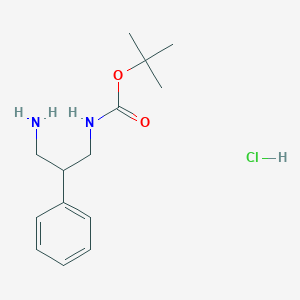
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique properties and has garnered significant interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2-phenylpropyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride can be compared with other similar compounds, such as:
tert-butyl N-(3-amino-2-phenylpropyl)carbamate: This compound lacks the hydrochloride group and has different solubility and stability properties.
tert-butyl N-(3-amino-2-phenylpropyl)carbamate acetate: This compound has an acetate group instead of a hydrochloride group, leading to variations in its chemical behavior and applications.
tert-butyl N-(3-amino-2-phenylpropyl)carbamate sulfate: The presence of a sulfate group in this compound results in distinct chemical and physical properties compared to the hydrochloride derivative.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Propriétés
Formule moléculaire |
C14H23ClN2O2 |
|---|---|
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-2-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1H |
Clé InChI |
YJWOPTOKJUCEGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


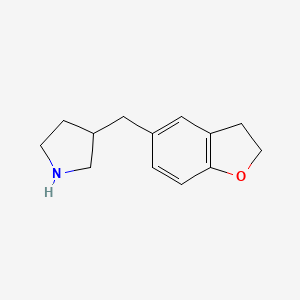

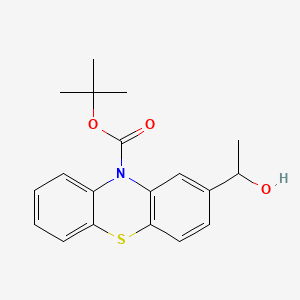

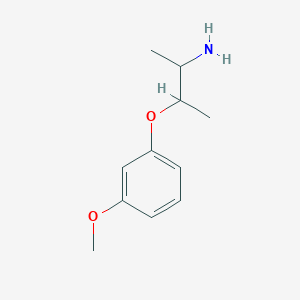
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
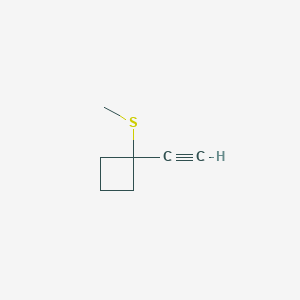
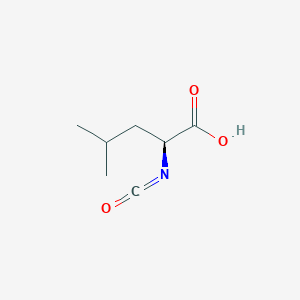
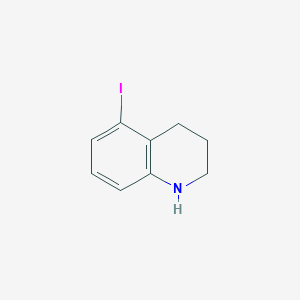
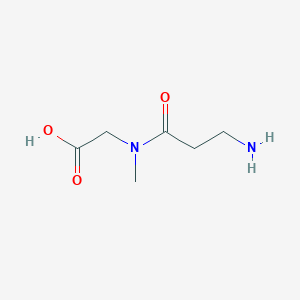
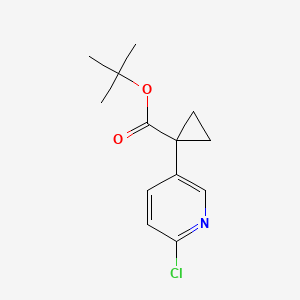
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
